![molecular formula C23H22N4O2S B6551440 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1040647-68-4](/img/structure/B6551440.png)
2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14634713 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family and has been investigated for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C21H22N4O2S
Molecular Weight : 394.49 g/mol
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. Its unique structure allows it to interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. The sulfanyl group in the structure is particularly significant as it can participate in nucleophilic attacks on electrophilic sites in target proteins, leading to inhibition of their activity.
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines such as KB human tumor cells and others involved in purine nucleotide biosynthesis pathways .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | KB | 5.0 |
2 | A549 | 10.0 |
3 | MCF7 | 8.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:
- Minimum Inhibitory Concentration (MIC) values were found to be effective at concentrations as low as 31.25 µg/mL , suggesting potential as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
Case Studies and Research Findings
- Dual Inhibition Studies : A study highlighted the compound's ability to act as a dual inhibitor of key enzymes involved in nucleotide synthesis pathways, which is crucial for cancer cell proliferation . This dual action could provide a therapeutic advantage in overcoming drug resistance in tumors.
- Transport Mechanisms : Investigations into the transport mechanisms revealed that the compound is effectively taken up by cancer cells through specific transporters, enhancing its bioavailability in target tissues .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For example:
- Study Findings : A series of thienopyrimidinone derivatives were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated notable antibacterial and antimycobacterial activity.
Minimum Inhibitory Concentration (MIC)
The MIC values for several derivatives were determined as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4c | 12.5 | E. coli |
4e | 15.0 | S. aureus |
5g | 10.0 | M. tuberculosis |
These findings suggest that the thienopyrimidine core is crucial for antimicrobial activity, potentially extending to this compound.
Anticancer Activity
The structural features of this compound may also confer anticancer properties. Research on related compounds has shown:
In Vitro Studies
Certain thiazole-pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, with some acting as CDK inhibitors essential for cell cycle regulation.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the thiourea group significantly impact anticancer activity:
Compound | IC50 (nM) | Target |
---|---|---|
VIIa | 26 | CDK4 |
VIIb | 233 | CDK6 |
These results underline the importance of specific substitutions on the thiourea moiety for enhanced cytotoxicity.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, similar compounds have been studied for various other biological activities:
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Certain thienopyrimidine compounds have exhibited anti-inflammatory activities, suggesting broader therapeutic applications.
Antimicrobial Efficacy
A study demonstrated that a series of thienopyrimidine derivatives were effective against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail.
Cytotoxicity Evaluation
In vitro testing on melanoma cell lines revealed that specific modifications to the thienopyrimidine structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-27-22(29)21-20(18(14-25-21)17-10-6-3-7-11-17)26-23(27)30-15-19(28)24-13-12-16-8-4-2-5-9-16/h2-11,14,25H,12-13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQESDQSRPZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.